(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate
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Overview
Description
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate is an organic compound known for its distinctive aroma, often described as green, leafy, or fruity. This compound is a type of ester, which is commonly found in various plants and fruits. It plays a significant role in the flavor and fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate typically involves the esterification reaction between (E)-3-hexenol and (2Z,4Z)-2,4-decadienoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, enzymatic catalysis using lipases can be employed for a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-hexenal or (2Z,4Z)-2,4-decadienoic acid.
Reduction: Formation of (E)-3-hexenol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions, as it is a component of plant volatiles that attract pollinators or repel herbivores.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the flavor and fragrance industry to impart green, leafy, or fruity notes to products.
Mechanism of Action
The mechanism of action of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, modulating various biochemical pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Hexenal: Another green leaf volatile with a similar aroma but differs in its chemical structure.
(Z)-3-Hexenyl acetate: Shares a similar fruity scent but has a different ester functional group.
(E)-2-Decenal: Has a similar chain length but differs in the position and configuration of double bonds.
Uniqueness
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate stands out due to its unique combination of double bonds and ester functional group, which contribute to its distinct aroma profile. Its specific configuration and structure make it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scents.
Properties
CAS No. |
94109-96-3 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] (2Z,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C16H26O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h6,8,10-12,14H,3-5,7,9,13,15H2,1-2H3/b8-6+,11-10-,14-12- |
InChI Key |
GDCDHOABPPVBLT-DBQLZJNWSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C/C(=O)OCC/C=C/CC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCCC=CCC |
Origin of Product |
United States |
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